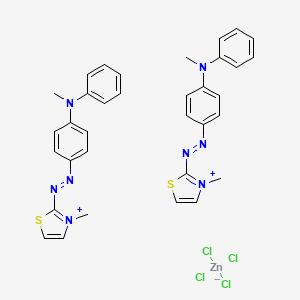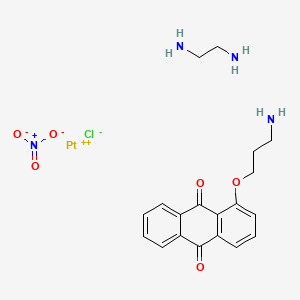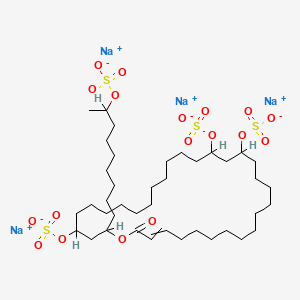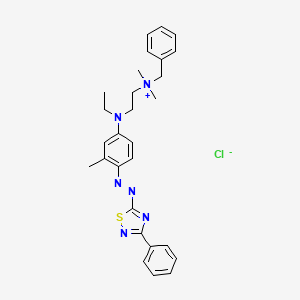![molecular formula C16H15F3N6S2 B12699467 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea CAS No. 127142-35-2](/img/structure/B12699467.png)
1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo((2-(trifluoromethyl)phenyl)amino)methyl)- is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo((2-(trifluoromethyl)phenyl)amino)methyl)- typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, hydrazides, and thiocarbonyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo((2-(trifluoromethyl)phenyl)amino)methyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo((2-(trifluoromethyl)phenyl)amino)methyl)- exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo((2-(trifluoromethyl)phenyl)amino)methyl)- include other hydrazide derivatives and thiocarbonyl compounds. These compounds share similar functional groups and may exhibit comparable chemical reactivity and applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical properties and reactivity. This uniqueness can make it particularly valuable in certain applications, such as the development of new pharmaceuticals or advanced materials.
Eigenschaften
CAS-Nummer |
127142-35-2 |
|---|---|
Molekularformel |
C16H15F3N6S2 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
1-[(E)-1-pyridin-2-ylethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea |
InChI |
InChI=1S/C16H15F3N6S2/c1-10(12-7-4-5-9-20-12)22-24-15(27)25-23-14(26)21-13-8-3-2-6-11(13)16(17,18)19/h2-9H,1H3,(H2,21,23,26)(H2,24,25,27)/b22-10+ |
InChI-Schlüssel |
FKQMQTUZMNOGNG-LSHDLFTRSA-N |
Isomerische SMILES |
C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1C(F)(F)F)/C2=CC=CC=N2 |
Kanonische SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)












